Selenopheno[3,2-b]pyridine
Description
Significance of Selenium-Containing Heterocycles in Contemporary Chemical Science
Selenium-containing heterocycles are a class of organic compounds that have garnered considerable attention in modern chemical science. researchgate.net Their significance stems from their diverse applications, which span medicinal chemistry, materials science, and organic synthesis. researchgate.netchim.it The incorporation of a selenium atom into a heterocyclic ring system can profoundly influence the molecule's electronic and biological properties.
In medicinal chemistry, organoselenium compounds, particularly selenium heterocycles, are investigated for a wide range of biological activities. researchgate.net These include antioxidant, anti-inflammatory, antiviral, and antitumor properties. researchgate.net The biological relevance of selenium was highlighted by the discovery of its role as an essential micronutrient and its presence in enzymes like glutathione (B108866) peroxidase, which is crucial for reducing oxidative stress in the human body. researchgate.net For instance, Ebselen (B1671040), a well-studied organoselenium compound, has demonstrated antiviral activity against SARS-CoV-2. researchgate.net The diverse pharmacological activities of these compounds are often linked to their ability to interact with reactive oxygen species (ROS). nih.gov
In the realm of materials science, selenium-containing heterocycles are valued for their unique photo- and electroactive properties. researchgate.net The replacement of sulfur with selenium in conjugated organic materials often leads to a higher highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, resulting in lower oxidation potentials and increased polarizability. researchgate.net These characteristics are advantageous for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). acs.orgmdpi.com Fused selenium-based heterocycles, like those based on benzoselenadiazole, have shown promise in photovoltaic applications due to their enhanced stability and high power conversion efficiencies. researchgate.net
Historical Context and Evolution of Selenopheno[3,2-b]pyridine Investigations
The exploration of selenium chemistry dates back to its discovery in 1817 by J.J. Berzelius. nih.gov However, significant progress in organoselenium chemistry, particularly the synthesis of selenium heterocycles, occurred much later, spurred by the understanding of selenium's biological importance. researchgate.netnih.gov The development of synthetic methods for selenium heterocycles has been a challenging area of research due to the often lower stability of these compounds compared to their sulfur analogs. researchgate.netnih.gov
Investigations into fused heterocyclic systems containing both selenophene (B38918) and pyridine (B92270) rings, such as this compound, are a more recent area of focus. Much of the research has been driven by the desire to create novel materials with tailored electronic properties for organic electronics. For example, the synthesis of various selenopheno[2,3-b]pyridines has been explored for their potential as antioxidant and antinociceptive agents. researchgate.net More specifically, research into the isomeric this compound system has been part of a broader effort to understand the structure-property relationships in chalcogen-containing conjugated molecules. Studies have included the synthesis of derivatives like selenopheno[3,2-b]indole-based compounds for potential applications. researchgate.net The evolution of this research has been marked by the development of more efficient and regioselective synthetic methods, including one-pot procedures and metal-catalyzed cross-coupling reactions. researchgate.netepdf.pub
Structural Motif and Core Identity of this compound within Heterocyclic Chemistry
This compound is a fused heterocyclic compound. Its core structure consists of a selenophene ring fused to a pyridine ring along the [3,2-b] bond. This fusion results in a bicyclic aromatic system containing two different heteroatoms: selenium and nitrogen.
The key structural features of this compound are:
Selenophene Ring: A five-membered aromatic ring containing a selenium atom.
Pyridine Ring: A six-membered aromatic ring containing a nitrogen atom.
Fusion: The two rings share a carbon-carbon bond, creating a rigid, planar molecular framework.
Within the broader field of heterocyclic chemistry, this compound is classified as a fused heteroaromatic system. The presence of both an electron-rich selenophene ring and an electron-deficient pyridine ring gives the molecule a unique electronic character. This combination is often exploited in the design of donor-acceptor type molecules, which are of significant interest in materials science. The specific arrangement of the selenium and nitrogen atoms, along with the mode of fusion, dictates the molecule's electronic properties, such as its HOMO/LUMO energy levels and its ability to participate in intermolecular interactions.
Overview of Key Research Areas and Driving Forces in this compound Studies
Research into this compound and its derivatives is primarily driven by their potential applications in two key areas: materials science and medicinal chemistry.
Materials Science: A major driving force is the development of novel organic semiconducting materials for electronic devices. acs.org The incorporation of selenophene rings into conjugated systems can enhance performance in organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.org The larger size and greater polarizability of selenium compared to sulfur can lead to stronger intermolecular interactions, which facilitates charge transport in the solid state. researchgate.net Researchers are actively exploring how the specific isomerism, such as in this compound versus other fused systems, influences molecular packing and electronic properties. researchgate.net
Medicinal Chemistry: The established biological activities of selenium-containing heterocycles provide a strong impetus for the synthesis and evaluation of new derivatives, including those based on the this compound scaffold. researchgate.netnih.gov Research in the broader class of selenophenopyridines has shown potential antimicrobial and antioxidant activities. nih.govfrontiersin.org The driving force in this area is the search for new therapeutic agents with improved efficacy and novel mechanisms of action to combat issues like antimicrobial resistance. nih.govfrontiersin.org
The development of efficient and versatile synthetic methodologies is a crucial underlying research area that enables progress in both materials and medicinal applications. chim.itsioc-journal.cn
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is multifaceted, with objectives tailored to its potential applications.
The primary objectives of these studies include:
Synthesis and Functionalization: To develop novel and efficient synthetic routes to the this compound core and its derivatives. This includes exploring various cyclization strategies and post-synthesis functionalization to introduce a wide range of substituents. researchgate.net
Structure-Property Relationship: To systematically investigate how the molecular structure of this compound derivatives influences their photophysical and electrochemical properties. This involves studying the effects of different substituents and fusion patterns on the HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobility. acs.orgresearchgate.net
Device Fabrication and Characterization: To incorporate this compound-based materials into electronic devices such as OFETs and OSCs and to evaluate their performance metrics. acs.orgmdpi.com
Biological Evaluation: To synthesize and screen this compound derivatives for various biological activities, such as antimicrobial, antioxidant, and anticancer properties, and to understand their mechanism of action. nih.govfrontiersin.org
Computational Modeling: To use theoretical calculations, such as density functional theory (DFT), to predict the molecular geometries, electronic properties, and reactivity of this compound derivatives, thereby guiding synthetic efforts and interpreting experimental results. nih.govplos.org
Research Highlights for Selenophene-Containing Compounds
| Research Area | Key Findings | Potential Applications |
| Organic Electronics | Replacing sulfur with selenium can improve charge mobility in OFETs. acs.org Fused selenophenes show high power conversion efficiencies in solar cells. researchgate.net | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), Organic Light-Emitting Diodes (OLEDs) |
| Medicinal Chemistry | Derivatives of selenophenopyridines have shown significant antibacterial and antifungal activity. nih.govfrontiersin.org | New antimicrobial agents, antioxidant therapies |
| Synthetic Chemistry | Development of one-pot, multi-component reactions for the efficient synthesis of selenopheno[2,3-b]pyridines. frontiersin.org | Facile access to a library of compounds for screening |
Structure
2D Structure
Properties
CAS No. |
42602-61-9 |
|---|---|
Molecular Formula |
C7H5NSe |
Molecular Weight |
182.09g/mol |
IUPAC Name |
selenopheno[3,2-b]pyridine |
InChI |
InChI=1S/C7H5NSe/c1-2-7-6(8-4-1)3-5-9-7/h1-5H |
InChI Key |
YEZKRPIRIDAQQS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C[Se]2)N=C1 |
Canonical SMILES |
C1=CC2=C(C=C[Se]2)N=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Selenopheno 3,2 B Pyridine and Its Derivatives
Cyclization-Based Synthetic Strategies
Cyclization reactions form the cornerstone of many synthetic routes to selenopheno[3,2-b]pyridines. These methods can be further classified based on the nature of the cyclization process and the source of the selenium atom.
Intramolecular Cyclization Protocols utilizing Organoselenium Precursors
Intramolecular cyclization of pre-functionalized organoselenium precursors is a powerful strategy for the synthesis of selenopheno[3,2-b]pyridines. mdpi.com This approach involves the formation of a carbon-selenium bond within a single molecule that already contains the selenium atom.
One notable example involves the intramolecular radical cyclization of 2-(arylselanyl)pyridin-3-amine derivatives. wiley.com This method offers a straightforward route to structurally diverse pyridine-fused, selenium-containing heteroacenes. wiley.com The required amino precursors can be readily prepared through nucleophilic substitution reactions on halogenated pyridines with diphenyl diselenides. wiley.com Another approach utilizes the cyclization of (Z)-selenoenynes, which can be mediated by iron(III) chloride and a dichalcogenide. mdpi.com This method allows for the synthesis of 2,5-disubstituted-3-(organoseleno)-selenophenes. mdpi.com
A study by Wang and coworkers demonstrated the synthesis of benzo chim.itresearchgate.netselenopheno[2,3-b]pyridine (BSeP) through the intramolecular cyclization of 2-(phenylselanyl)pyridine. wiley.com However, this reaction was found to be sensitive to the presence of halogen substituents on the pyridine (B92270) ring. wiley.com To overcome this, an alternative strategy involving the intramolecular radical cyclization of 2-(arylselanyl)pyridin-3-amine derivatives was developed, which proved to be more versatile. wiley.com
| Precursor Type | Reagents and Conditions | Product | Reference |
| 2-(Arylselanyl)pyridin-3-amine derivatives | Cu(OAc)₂·H₂O, t-BuONO, MeCN, room temperature | Benzo chim.itresearchgate.netselenopheno[2,3-b]pyridine derivatives | wiley.com |
| (Z)-Selenoenynes | FeCl₃, Diorganyl dichalcogenide, DCM or DMSO | 2,5-Disubstituted-3-(organoseleno)-selenophenes | mdpi.com |
| 2-(Phenylselanyl)pyridine | Optimized conditions (not specified) | Benzo chim.itresearchgate.netselenopheno[2,3-b]pyridine (BSeP) | wiley.com |
Intermolecular Cyclization Approaches with External Selenium Sources
Intermolecular cyclization strategies involve the reaction of a pyridine-based precursor with an external selenium source to construct the selenophene (B38918) ring. These methods are advantageous as they often utilize readily available starting materials.
A common approach involves the use of elemental selenium powder. For instance, a three-component reaction using indoles, acetophenones, and selenium powder under metal-free conditions has been developed for the synthesis of 3-indole-benzo[b]selenophenes. chim.it Sodium hydrogen selenide (B1212193) (NaHSe), often prepared in situ from selenium powder and a reducing agent like sodium borohydride, is another widely used selenium source. nih.gov This reagent has been successfully employed in the synthesis of various selenopyridine and selenopheno[2,3-b]pyridine derivatives. nih.gov The reaction of NaHSe with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, followed by treatment with a halo compound, yields Se-alkylated selenopyridines which can then be cyclized. nih.gov
The reaction conditions for these intermolecular cyclizations can vary. For example, the synthesis of benzimidazo[2,1-b]benzoselenoazoles involves the ring-closure reaction of 1-(2-bromoaryl)benzimidazoles with selenium powder at high temperatures (150 °C) in DMF. mdpi.com In contrast, the synthesis of selenopheno[2,3-b]pyridine derivatives from 4,6-diamino-5-bromo-2-[(cyanomethyl)selenyl]-pyridine-3-carbonitrile can be achieved by refluxing in ethanol (B145695) with a catalytic amount of triethylamine (B128534) (TEA). nih.gov
| Pyridine Precursor | Selenium Source | Key Reagents/Conditions | Product Type | Reference |
| Indoles, Acetophenones | Selenium powder | IBr, NMP, 140 °C, O₂ | 3-Indole-benzo[b]selenophenes | chim.it |
| 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | NaHSe (from Se powder and NaBH₄) | Ethanol, reflux, then halo compound | Se-Alkyl selenopyridines | nih.gov |
| 1-(2-Bromoaryl)benzimidazoles | Selenium powder | Cs₂CO₃, DMF, 150 °C | Benzimidazo[2,1-b]benzoselenoazoles | mdpi.com |
| 4,6-Diamino-5-bromo-2-[(cyanomethyl)selenyl]-pyridine-3-carbonitrile | (Internal selenium) | TEA, Ethanol, reflux | Selenopheno[2,3-b]pyridine derivative | nih.gov |
Electrophilic Cyclization Reactions for Selenophene Ring Construction
Electrophilic cyclization is a versatile method for constructing the selenophene ring in selenopheno[3,2-b]pyridine systems. nih.gov This strategy typically involves the reaction of an alkyne-substituted precursor with an electrophilic selenium reagent. nih.gov
A range of selenium halides, such as selenium(I), (II), and (IV) chlorides and bromides, have been proven effective for the cyclization of ethynylthiophenes to form selenopheno[3,2-b]thiophenes and their isomers. researchgate.net Selenium(IV) bromide, which can be generated in situ from selenium dioxide and hydrobromic acid, is a particularly useful reagent for this transformation. researchgate.net The electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes with various electrophiles like Br₂, NBS, I₂, ICl, and PhSeBr provides a mild and functional-group-tolerant route to 2,3-disubstituted benzo[b]selenophenes. nih.gov
The mechanism of these reactions generally involves the coordination of the electrophile to the triple bond, followed by nucleophilic attack from the selenium atom to form a cationic intermediate. nih.gov Subsequent loss of a methyl group, often via an Sₙ2 displacement by a counterion, leads to the final cyclized product. nih.gov Iodine-promoted electrophilic cyclization of selenoenynes and butylselanyl propargyl alcohols has also been reported for the synthesis of 3-iodo-selenophenes and other 3-substituted selenophenes. nih.gov
Metal-Catalyzed Synthetic Routes
Metal-catalyzed reactions offer efficient and often highly selective pathways to selenopheno[3,2-b]pyridines and related structures. Palladium and copper are the most commonly employed metals in these transformations.
Palladium-Catalyzed Methods for this compound Formation
Palladium catalysis is a powerful tool for the formation of C-C and C-heteroatom bonds, and it has been successfully applied to the synthesis of this compound scaffolds. nih.gov These methods often involve cross-coupling reactions to assemble the necessary precursors, followed by a cyclization step.
One approach involves the Sonogashira coupling of 2-iodoselenoanisoles with terminal alkynes, followed by electrophilic cyclization to yield benzo[b]selenophenes. nih.gov Palladium-catalyzed β-arylation of selenophenes using arylsulfonyl chlorides as the aryl source has also been reported, providing a route to functionalized selenophenes. chim.it Furthermore, palladium-catalyzed coupling reactions of the resulting halogenated heterocycles can be used to introduce further diversity. nih.govacs.org
| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |
| Sonogashira Coupling/Electrophilic Cyclization | Pd catalyst | 2-Iodoselenoanisoles, Terminal alkynes | Benzo[b]selenophenes | nih.gov |
| β-Arylation | Pd(OAc)₂ | Selenophenes, Arylsulfonyl chlorides | β-Arylated selenophenes | chim.it |
| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromo-selenophene, Arylboronic acids | 4-Aryl-selenophene | nih.gov |
Copper-Mediated Synthesis of this compound Scaffolds
Copper-catalyzed reactions have emerged as a valuable alternative for the synthesis of selenium-containing heterocycles, including this compound derivatives. mdpi.com These methods often proceed via Ullmann-type couplings or other copper-mediated cyclization pathways.
The synthesis of benzo[b]selenophene-fused imidazo[1,2-a]pyridines can be achieved through a copper-catalyzed reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine (B2405432) derivatives with elemental selenium. mdpi.com This ligand- and base-free method involves Se-Br exchange followed by intramolecular C(sp²)-H selenation. mdpi.com Copper iodide (CuI) is a frequently used catalyst in these transformations. mdpi.com For example, the synthesis of ebselen (B1671040) and its analogs can be accomplished via a CuI-catalyzed selenium-nitrogen coupling reaction between 2-haloarylamides and selenium powder. mdpi.com Copper bromide (CuBr₂) has also been shown to smoothly promote the formation of 3-bromo-selenophenes from butylselanyl propargyl alcohols. nih.gov
| Precursor(s) | Copper Catalyst | Other Reagents | Product | Reference |
| 2-(2-Bromophenyl)imidazo[1,2-a]pyridine derivatives, Elemental selenium | CuI | Air | Benzo[b]selenophene-fused imidazo[1,2-a]pyridines | mdpi.com |
| 2-Haloarylamides, Selenium powder | CuI | K₂CO₃ | Ebselen and analogs | mdpi.com |
| Butylselanyl propargyl alcohols | CuBr₂ | THF | 3-Bromo-selenophenes | nih.gov |
| 2-(2-Iodophenyl)-1H-indoles, Elemental selenium | Cu catalyst | DMSO | Benzoselenopheno[3,2-b]indole derivatives | mdpi.com |
Cobalt-Catalyzed Cycloaddition Strategies
Recent research has highlighted the use of cobalt-oxime complexes as effective photocatalysts in the synthesis of various heteroaromatic compounds. rsc.org This strategy involves a cobalt-catalyzed cycloaddition that offers high atom economy. The cobalt complex facilitates both photo-oxidation and β-H elimination, which removes the need for separate oxidizing or reducing agents. rsc.org The by-products are typically simple molecules like H₂ or CH₄. rsc.org While the direct application of this method to this compound is still an emerging area, the underlying principles of using cobalt catalysts for constructing heterocyclic rings through radical intermediates present a promising avenue for future synthetic explorations. rsc.org
Iron(III) Chloride Promoted Intramolecular Cascade Cyclization
Iron(III) chloride, in conjunction with dialkyl diselenides, has been effectively used to promote intramolecular cascade cyclizations, leading to the formation of selenophene-fused quinoline (B57606) heterocycles. researchgate.netmdpi.com This method has been successfully applied to synthesize a range of thieno[2,3-b]quinolines and selenopheno[2,3-b]quinolines with yields between 70% and 88%. chim.it The optimized conditions for these reactions typically involve using iron(III) chloride hexahydrate as the catalyst in a solvent like dichloromethane (B109758) (DCM). mdpi.comchim.it This approach has also been extended to the synthesis of more complex systems like selenophene-fused thieno[2,3-c]acridines and furo[2,3-c]acridines, achieving yields up to 87%. chim.it The versatility of this iron-promoted cyclization makes it a valuable tool for constructing diverse selenophene-containing polycyclic aromatic compounds. conicet.gov.arscispace.com
Table 1: Iron(III) Chloride Promoted Synthesis of Selenophene-Fused Quinolines
| Starting Material | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Diynes | FeCl₃·6H₂O / Dialkyl diselenides | DCM | 70-88 | chim.it |
| 1,3,5-Triynes | FeCl₃·6H₂O / Dialkyl diselenides | DCM | up to 87 | chim.it |
| Methyl 6-methyl-2-(phenylbuta-1,3-diyn-1-yl)quinoline-3-carboxylate | FeCl₃ / Dialkyl diselenides | Not Specified | up to 78 | mdpi.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, several environmentally friendly methods for synthesizing this compound and its derivatives have been developed. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. researchgate.net This technique has been successfully employed in the synthesis of selenopheno[2,3-b]pyridine derivatives. researchgate.netnih.gov The use of microwave irradiation often leads to significantly shorter reaction times compared to conventional heating methods. researchgate.net For instance, certain syntheses of selenophene-fused systems are facilitated by microwave heating. acs.org This approach is particularly beneficial for multi-component reactions and solvent-free systems, further enhancing its green credentials. researchgate.netresearchgate.netnih.gov
One-Pot Multicomponent Systems for this compound
One-pot multicomponent reactions are highly efficient as they allow for the synthesis of complex molecules from simple starting materials in a single step, avoiding the need for isolating intermediates. nih.govnih.gov This strategy has been effectively used for the synthesis of various selenopheno[2,3-b]pyridine derivatives. researchgate.netnih.govfrontiersin.org These reactions are often carried out under green conditions, such as using microwave irradiation and solvent-free systems, leading to high yields and reduced environmental impact. researchgate.netnih.govnih.gov The combination of multiple reaction steps into a single operation simplifies the experimental procedure and minimizes waste generation. frontiersin.orgpatrinum.ch
Solvent-Free Reaction Conditions in this compound Synthesis
Conducting reactions without a solvent is a key principle of green chemistry, as it eliminates a major source of chemical waste. Solvent-free conditions have been successfully applied to the synthesis of selenopheno[2,3-b]pyridine derivatives, often in combination with microwave irradiation. researchgate.netnih.gov This approach not only reduces environmental pollution but can also lead to higher reaction rates and yields. The synthesis of various pyridine derivatives containing selenium has been achieved using these eco-friendly methods. researchgate.netfrontiersin.org
Table 2: Green Synthesis Approaches for Selenopheno[2,3-b]pyridine Derivatives
| Method | Conditions | Key Advantages | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free, One-pot | Rapid, Efficient, Eco-friendly | 89-94 | frontiersin.org |
| One-Pot Multicomponent System | Microwave, Solvent-free | High atom economy, Simplified procedure | 89-94 | nih.govfrontiersin.org |
| Solvent-Free Reaction | Microwave irradiation | Reduced waste, High efficiency | High | researchgate.netnih.gov |
Utilization of Environmentally Benign Reagents (e.g., NaHSe)
The use of less toxic and more environmentally friendly reagents is crucial for green synthesis. Sodium hydroselenide (NaHSe) has been utilized as a safer alternative to the highly toxic hydrogen selenide gas in the synthesis of selenium-containing heterocycles. nih.gov NaHSe can be generated in situ and used for the synthesis of selenopyridines and their subsequent cyclization to form selenopheno[2,3-b]pyridine systems. nih.govchim.it For example, the reaction of NaHSe with an appropriate alkynylpyridine precursor can lead to the formation of the selenopheno[2,3-b]pyridine ring through an intramolecular nucleophilic aromatic substitution. mdpi.comnih.gov This approach avoids the handling of hazardous materials while providing an effective route to the desired products. nih.gov
Radical-Mediated Reaction Pathways towards this compound
Radical cyclization reactions represent a powerful tool in heterocyclic synthesis, often allowing for the construction of complex ring systems under mild conditions. While direct radical-mediated syntheses of the parent this compound are not extensively documented, analogous strategies employed for isomers and related fused systems provide significant insight into potential pathways.
A prominent strategy involves the intramolecular cyclization of suitably substituted pyridine derivatives bearing a selenium moiety. For instance, a method for synthesizing benzo researchgate.nettandfonline.comselenopheno[2,3-b]pyridine, an isomer of the target system, utilizes the intramolecular radical cyclization of 2-(arylselanyl)pyridin-3-amine precursors. mdpi.com In this approach, the key pyridyl radical is generated in situ from an aryl diazonium salt, which is formed by treating the amine precursor with a diazotizing agent like tert-butyl nitrite (B80452) (t-BuONO). mdpi.com This radical then undergoes an intramolecular homolytic substitution at the selenium atom to form the fused ring system. tandfonline.com This pathway suggests that a similar cyclization of a 3-substituted-2-selenylpyridine or a 2-substituted-3-selenylpyridine could theoretically yield the corresponding this compound core.
The general conditions for such radical cyclizations are summarized in the table below, based on the synthesis of the related benzo researchgate.nettandfonline.comselenopheno[2,3-b]pyridine system.
Table 1: Conditions for Radical Cyclization of a Selenylpyridine Precursor
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-((4-chlorophenyl)selanyl)pyridin-3-amine | t-BuONO | MeCN | 60 °C | 38% | mdpi.com |
Another potential radical-based approach is inspired by the synthesis of selenopheno[3,2-b]selenophenes from alkynyl diol derivatives. mdpi.comresearchgate.net This cascade cyclization, which can be promoted by reagents like selenium powder, suggests that a suitably designed pyridine-containing alkynyl substrate could undergo a tandem radical cyclization to form the this compound skeleton. mdpi.comnih.gov Furthermore, the synthesis of Current time information in Bangalore, IN.benzoseleno[3,2-b] Current time information in Bangalore, IN.benzoselenophene via a tandem cyclization, which is proposed to proceed through a radical intermediate, lends further support to the feasibility of radical pathways for constructing the [3,2-b] fusion pattern. researchgate.net
Novel Synthetic Adaptations for Fused Selenophene-Pyridinium Systems
The synthesis of fused selenophene-pyridinium systems introduces a positive charge on the pyridine nitrogen, creating cationic heterocycles with potential applications as functional materials or biological probes. Novel synthetic strategies have moved towards direct cyclization methods that generate these charged entities in a single step.
A significant development in this area is the use of selenium halides (SeXn) in electrophilic cyclization reactions with substituted ethynylpyridines. chim.it This approach leads directly to the formation of fused selenazolopyridinium salts. chim.it While not forming a selenophene ring directly, the annulation creates a related selenium-containing fused pyridinium (B92312) heterocycle.
A specific example of this strategy is the annulation reaction of 2-pyridineselenenyl halides with functionalized alkenes, which yields 2H,3H- Current time information in Bangalore, IN.chim.itselenazolo[3,2-a]pyridin-4-ium derivatives in high yields. mdpi.com This reaction demonstrates a regioselective AdE-SN2 mechanism, where the selenium halide adds across the alkene, followed by an intramolecular nucleophilic substitution by the pyridine nitrogen to close the ring and form the pyridinium salt.
Table 2: Synthesis of a Fused Selenazole-Pyridinium System
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Pyridineselenenyl halide | Functionalized alkene | 2H,3H- Current time information in Bangalore, IN.chim.itSelenazolo[3,2-a]pyridin-4-ium derivative | High | mdpi.com |
This methodology highlights a versatile approach for creating fused selenium-heterocycle-pyridinium systems. Adapting this strategy to use precursors like 3-ethynyl-2-(selanyl)pyridines could potentially lead to the direct synthesis of selenopheno[3,2-b]pyridinium salts through an intramolecular electrophilic cyclization (5-endo-dig), where the alkyne acts as the nucleophile attacking an activated selenium species. This would represent a significant step forward in accessing this class of cationic fused heterocycles.
Derivatization, Functionalization, and Reactivity of Selenopheno 3,2 B Pyridine Scaffolds
The selenopheno[3,2-b]pyridine core, a fused heterocyclic system containing both selenium and nitrogen, presents a unique electronic landscape that dictates its reactivity and potential for chemical modification. The strategic introduction and manipulation of functional groups on this scaffold are paramount for tuning its physicochemical properties for applications in materials science and medicinal chemistry.
Advanced Spectroscopic and Structural Characterization Techniques for Selenopheno 3,2 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of selenopheno[3,2-b]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
In ¹H NMR spectra of this compound derivatives, aromatic protons typically resonate in the downfield region, generally between δ 6.21 and 8.75 ppm. nih.govrsc.org For instance, in ethyl selenopheno[2,3-b]pyridine-2-carboxylate, the pyridine (B92270) and selenophene (B38918) protons appear as distinct signals, with a doublet of doublets at δ 8.58 ppm corresponding to the proton at position 6 of the pyridine ring. rsc.org Substituents on the fused ring system significantly influence the chemical shifts. For example, the presence of amino groups leads to signals in the range of δ 4.5 to 7.13 ppm. nih.govarkat-usa.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. The carbon atoms of the this compound core exhibit characteristic chemical shifts. For example, in selenopheno[2,3-b]pyridine-2-carboxylic acid, the carbon signals are observed between δ 121.4 and 170.9 ppm. rsc.org The presence of various functional groups, such as cyano (C≡N) groups, results in signals around δ 117 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
| 3,4,6-Triamino-2-cyanoselenopheno[2,3-b]pyridine | 7.13 (s, 4H, 2NH₂), 6.21 (s, 2H, 2CHpyridyl) | 160.3, 159.9, 149.1, 117.6 (CN), 101.9, 95.2 (CHpyridyl) | nih.gov |
| Ethyl selenopheno[2,3-b]pyridine-2-carboxylate | 8.58 (dd, 1H), 8.16 (s, 1H), 8.09 (dd, 1H), 7.33 (dd, 1H), 4.38 (q, 2H), 1.39 (t, 3H) | 167.0, 163.6, 148.6, 137.5, 135.6, 134.4, 131.3, 120.3, 62.0, 14.3 | rsc.org |
| Selenopheno[2,3-b]pyridine-2-carboxylic acid | 8.75 (d, 1H), 8.60 (d, 1H), 8.34 (s, 1H), 7.71 (dd, 1H) | 170.9, 166.9, 148.3, 148.2, 138.9, 135.8, 129.1, 121.4 | rsc.org |
| 1,2,3,4,7,8,9,10-Octahydro rsc.orgbenzoselenolo[2,3-b]quinolin-11-amine | 4.5 (s, 2H, NH₂), 2.9-1.8 (m, 16H, CH₂) | 161.8, 153.6, 147.8, 135.3, 128.6, 120.4, 111.8, 42.0, 32.9, 28.4, 28.1, 23.0, 22.89, 22.85, 22.7 | arkat-usa.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Characteristic IR absorption bands for this compound derivatives include those for N-H stretching of amino groups, which typically appear in the range of 3163–3470 cm⁻¹. nih.govarkat-usa.org The C≡N (cyano) stretching vibration is observed as a sharp band around 2180–2225 cm⁻¹. nih.govfrontiersin.org Carbonyl (C=O) groups, for instance in amide or ketone derivatives, show strong absorptions between 1645 and 1717 cm⁻¹. frontiersin.org Aromatic C-H stretching vibrations are generally found around 3043 cm⁻¹. nih.gov
Table 2: Key IR Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| N-H (Amino) | 3163 - 3470 | nih.govarkat-usa.org |
| C≡N (Cyano) | 2180 - 2225 | nih.govfrontiersin.org |
| C=O (Carbonyl) | 1645 - 1717 | frontiersin.org |
| Aromatic C-H | ~3043 | nih.gov |
| C=N | ~1628 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound compounds by analyzing their fragmentation patterns. rsc.org Electrospray ionization (ESI) is a common method used to generate ions from these molecules. frontiersin.orgrsc.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For example, the HRMS (ESI) of 2,3-dimethyl-5,6,7,8-tetrahydroselenolo[2,3-b]quinolin-4-amine showed a [M+H]⁺ ion at m/z 281.0548, which is consistent with the calculated mass for C₁₃H₁₇N₂Se. arkat-usa.org The isotopic distribution pattern, particularly due to the presence of selenium and in some cases bromine, is a key feature in identifying these compounds. acs.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information by breaking the molecule into smaller, identifiable fragments. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) provide insights into the extent of conjugation and the electronic structure of the molecule.
Derivatives of this compound typically exhibit absorption maxima in the UV-Vis region corresponding to π–π* and intramolecular charge transfer (ICT) transitions. nih.gov For instance, certain selenophene-fused derivatives display λmax values in the range of 370-411 nm in dichloromethane (B109758). researchgate.net The solvent can influence the position of these absorption bands. The optical band gap (Egopt) of these materials, a crucial parameter for electronic applications, can be estimated from the onset of the absorption band in the UV-Vis spectrum. nih.gov
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample of a this compound derivative. This data is crucial for confirming the empirical formula of a newly synthesized compound.
The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% deviation, provides strong evidence for the compound's stoichiometric composition. frontiersin.orgnih.gov For example, for 4,6-diamino-2-(methylselanyl)pyridine-3-carbonitrile, the calculated elemental composition was C, 37.02%; H, 3.55%; N, 24.67%, while the found values were C, 37.16%; H, 3.38%; N, 24.81%. nih.gov
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Crystallinity Assessment
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
Single-crystal XRD studies have been crucial in confirming the structures of various this compound derivatives and their precursors. researchgate.netrsc.org For example, the crystal structure of 2-bromo-3,6-dimethylbenzo[b]selenophen-7-ol was determined using this method. rsc.org These studies can reveal important intermolecular interactions, such as selenium-selenium and selenium-carbon interactions, which can influence the material's properties. researchgate.net The molecular structures of many related compounds have also been confirmed by X-ray diffraction. researchgate.net
Surface Morphology Studies (e.g., GIXRD) for Thin Film Analysis
For applications in electronics, where this compound derivatives are often used as thin films, understanding the surface morphology and crystal structure within the film is critical. Grazing-incidence X-ray diffraction (GIXRD) is a specialized XRD technique that is highly sensitive to the surface region of a material. malvernpanalytical.com
By using a small, fixed incident angle for the X-ray beam, GIXRD limits the penetration depth, thus providing diffraction data primarily from the thin film while minimizing signal from the underlying substrate. malvernpanalytical.commsesupplies.com This is particularly useful for analyzing the crystallinity and molecular orientation within the film, which are key factors influencing the performance of organic field-effect transistors (OFETs). nih.govresearchgate.net GIXRD studies have shown that thermal annealing can induce crystallinity in thin films of related organic semiconductors, leading to enhanced charge carrier mobility. nih.govresearchgate.net
Computational and Theoretical Investigations of Selenopheno 3,2 B Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of computational cost and accuracy. nih.gov It is widely used to study the properties of heterocyclic systems, including pyridine (B92270) derivatives and their fused analogues. scispace.comnih.gov DFT calculations allow for the detailed exploration of the molecule's ground state, providing a foundation for understanding its physical and chemical characteristics.
A fundamental step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. nih.gov This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to all atomic coordinates. For compounds like selenopheno[3,2-b]pyridine, this is typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p). cu.edu.egaps.orgmdpi.com This process yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles that define the molecular structure. nih.gov
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. nih.govmdpi.com The absence of any imaginary (negative) frequencies confirms the stability of the optimized geometry. cu.edu.egmdpi.com Studies on related selenopheno[2,3-b]pyridine derivatives have utilized this methodology to confirm the stability of their computationally derived structures. cu.edu.eg
Table 1: Illustrative Geometrical Parameters from a DFT Optimization This table shows the type of data obtained from a geometry optimization. Specific values for this compound would require a dedicated computational study.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | Se1-C2 | ~1.87 Å |
| Bond Length | N5-C4 | ~1.34 Å |
| Bond Angle | C2-Se1-C7a | ~88.5° |
| Bond Angle | C4-N5-C6 | ~117.0° |
| Dihedral Angle | C3-C3a-C7a-Se1 | ~0.0° |
Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity and electronic properties. libretexts.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy (ELUMO) indicates its ability to accept electrons (its electrophilicity). wuxibiology.comwuxibiology.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability. wuxibiology.com A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. DFT calculations are a standard method for determining the energies of these frontier orbitals. scispace.comcu.edu.egnih.gov
Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations This table illustrates the typical FMO data generated from DFT. Actual values for this compound would need to be specifically calculated.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.20 |
| ELUMO | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
To investigate the electronic transitions that give rise to a molecule's UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. cnr.itresearchgate.net TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net
By analyzing the molecular orbitals involved in each transition, the nature of the electronic excitations (e.g., π → π* or n → π*) can be assigned. researchgate.net Comparing the theoretically computed spectrum with an experimentally measured one allows for a detailed understanding of the molecule's electronic structure and serves to validate the computational methodology. researchgate.net
From the HOMO and LUMO energy values obtained through DFT, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.gov These quantum chemical parameters provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness (S = 1/η), it describes the capacity of a molecule to accept electrons.
Global Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).
These descriptors are valuable in rationalizing the reactivity patterns of heterocyclic compounds. nih.gov
Table 3: Illustrative Chemical Reactivity Descriptors This table shows typical reactivity descriptors derived from FMO energies. Specific values would need to be computed for this compound.
| Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| Chemical Potential | μ | -3.85 |
| Chemical Hardness | η | 2.35 |
| Global Softness | S | 0.426 |
| Electrophilicity Index | ω | 3.15 |
Molecular Docking Simulations for Interaction Mechanism Prediction
Molecular docking is a computational simulation technique used to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govmdpi.com This method is fundamental in drug discovery and medicinal chemistry for understanding structure-activity relationships at a molecular level. mdpi.com
The simulation places the ligand in various conformations and orientations within the target's binding site and calculates a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.com The results provide a plausible binding mode, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-protein complex. mdpi.com Numerous studies on related pyridine and selenopheno[2,3-b]pyridine derivatives have used molecular docking to elucidate their binding mechanisms with various biological targets, including enzymes involved in cancer and microbial infections, thereby rationalizing their observed biological activities. nih.govmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govijnrd.org A QSAR model is a regression or classification model that relates numerical descriptors of the molecules (independent variables) to their measured activity (dependent variable). mdpi.com
The molecular descriptors used in QSAR can be derived from theoretical calculations. nih.gov DFT-derived properties such as HOMO/LUMO energies, dipole moment, and the various reactivity descriptors (hardness, electrophilicity, etc.) are often used as electronic descriptors in QSAR models. nih.govmdpi.com By building a statistically significant model for a set of known compounds, the activity of new, yet-to-be-synthesized molecules can be predicted. nih.gov While specific QSAR studies focused solely on the this compound scaffold are not prominent in the surveyed literature, the computational descriptors detailed in the sections above provide the necessary inputs to develop such models for predicting the biological activities of its derivatives.
Molecular Electrostatic Potential (MEP) Map Analysis
The Molecular Electrostatic Potential (MEP) map is a crucial theoretical tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying electron concentration. Typically, red indicates electron-rich areas, which are susceptible to electrophilic attack, while blue signifies electron-deficient regions, prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map highlights distinct regions of electrostatic potential. The nitrogen atom in the pyridine ring is consistently identified as the most electron-rich area (negative potential), making it a primary site for electrophilic interactions and protonation. Conversely, the hydrogen atoms bonded to the carbon framework, particularly those on the pyridine ring, exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic interactions. The selenium atom, with its lone pairs, also contributes to the negative potential region, influencing the molecule's interaction with electrophiles.
This analysis is fundamental in understanding how this compound and its derivatives will interact with biological targets or other reactants, guiding the design of new functional materials and therapeutic agents.
Table 1: Interpreted Molecular Electrostatic Potential (MEP) Regions of this compound
| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |
|---|---|---|---|
| Pyridine Nitrogen Atom | Red | High Electron Density (Negative) | Site for Electrophilic Attack, Hydrogen Bond Acceptor |
| Selenium Atom | Red-Yellow | Moderate to High Electron Density (Negative) | Interaction with Electrophiles |
| Aromatic C-H Bonds | Blue | Electron Deficient (Positive) | Site for Nucleophilic Interaction |
Analysis of Non-Covalent Interactions (e.g., Halogen Bonds, Hydrogen Bonds)
Non-covalent interactions are paramount in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound and its derivatives, several types of non-covalent interactions are computationally investigated.
Hydrogen Bonds: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. Theoretical studies can quantify the strength and geometry of these bonds when this compound interacts with hydrogen bond donors like water or amino acid residues in a protein.
Halogen Bonds: When substituted with halogens (F, Cl, Br, I), this compound can act as a halogen bond acceptor through its nitrogen or selenium atoms. The electropositive region on the halogen atom (the σ-hole) can interact favorably with the electron-rich regions of the molecule. Computational models help predict the strength and directionality of these interactions, which are crucial in crystal engineering and drug design.
Chalcogen Bonds: The selenium atom in the selenophene (B38918) ring can participate in chalcogen bonds, a non-covalent interaction where the selenium atom acts as an electrophilic center (chalcogen bond donor) and interacts with a nucleophile.
π-π Stacking: The planar, aromatic nature of the fused ring system facilitates π-π stacking interactions with other aromatic molecules. Computational analyses can determine the optimal geometry (e.g., parallel-displaced or T-shaped) and the energetic stabilization of these interactions.
These theoretical analyses, often employing methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, provide deep insights into the forces that govern the molecular recognition and self-assembly processes of this compound.
Investigation of Planarity and Dihedral Angles in Conjugated Systems
The geometry of a conjugated system, particularly its planarity, is a key determinant of its electronic properties, such as the HOMO-LUMO gap, charge transport capabilities, and optical characteristics. This compound consists of two fused aromatic rings, which inherently favor a planar conformation to maximize π-orbital overlap.
Computational geometry optimizations, typically performed using Density Functional Theory (DFT), are used to determine the most stable three-dimensional structure of the molecule. For the parent this compound, these calculations confirm a high degree of planarity. The dihedral angles between the atoms of the fused ring system are calculated to be very close to 0° or 180°, indicating that the atoms lie in the same plane.
However, the introduction of bulky substituents onto the ring system can induce steric strain, forcing the molecule to deviate from planarity. Theoretical studies on substituted derivatives of this compound analyze these deviations by calculating key dihedral angles. For instance, a bulky group at a position adjacent to the ring fusion can cause significant twisting. This loss of planarity can disrupt the π-conjugation, leading to changes in the electronic absorption spectrum (e.g., a blue shift) and reduced charge mobility.
Table 2: Representative Calculated Dihedral Angles for Unsubstituted this compound
| Atoms Defining Dihedral Angle | Calculated Value (Degrees) | Implication |
|---|---|---|
| C-S-C-C (within selenophene ring) | ~0.0° | Planarity of selenophene ring |
| C-N-C-C (within pyridine ring) | ~0.0° | Planarity of pyridine ring |
Note: The values are illustrative and depend on the level of theory and basis set used for the calculation.
These investigations into the planarity and dihedral angles are essential for designing this compound-based materials for applications in organic electronics, where maintaining a planar, conjugated structure is often critical for efficient device performance.
Applications of Selenopheno 3,2 B Pyridine in Advanced Materials Science and Organic Electronics
Organic Field-Effect Transistors (OFETs)
The performance of organic field-effect transistors is intrinsically linked to the charge transport capabilities of the organic semiconductor layer. Selenopheno[3,2-b]pyridine and its derivatives have emerged as promising materials in this domain, demonstrating the potential to enhance device efficiency and stability.
This compound as a Core Component in Organic Semiconductors
The integration of selenophene (B38918), a key constituent of this compound, into organic semiconductors has yielded promising results for both organic solar cells and OFETs. acs.org In many instances, the substitution of thiophene (B33073) with selenophene has led to improved performance in these devices. acs.org The larger and more polarizable orbitals of the selenium atom, compared to sulfur, can facilitate stronger intermolecular interactions and enhance charge transport. nih.gov This has led to the development of high-performance n-type or ambipolar semiconducting polymers. acs.org
For example, a study reported the synthesis of a novel host molecule, DCz-BSeP, which incorporates two carbazole (B46965) groups into a benzo tcichemicals.comacs.orgselenopheno[2,3-b]pyridine (BSeP) core. wiley.com This material demonstrated the potential of selenium-doping to create efficient host materials for various types of OLEDs. wiley.com Furthermore, the first report of Selenopheno[3,2-b]pyrrole being incorporated into donor-acceptor small conjugated organic molecules for OFET applications has been documented. acs.org
Structure-Property Relationships in Selenophene-Containing Semiconducting Materials
The relationship between the molecular structure of selenophene-containing materials and their resulting electronic properties is a critical area of research. The replacement of thiophene with selenophene in diketopyrrolopyrrole (DPP)-based copolymers, for instance, results in materials with smaller band gaps and enhanced stability of the reduced state. researchgate.net This is a desirable characteristic for achieving high electron mobility. researchgate.net
Side-chain engineering has also been systematically performed on DPP-selenophene vinylene selenophene (DPP-SVS) polymers to understand the optimal geometries for efficient charge transport. acs.org Research has shown that the electrical performance of these polymers is significantly dependent on both the length of the linear spacer groups in the branched alkyl chains and their odd-even carbon number characteristics. acs.org Specifically, polymers with an even number of carbon atoms in their spacer groups exhibited charge-carrier mobilities an order of magnitude higher than those with odd numbers. acs.org
The introduction of heteroatoms into conjugated polymers is a strategy to control energy levels, optical bandgaps, and solid-state assembly. utoronto.ca Examining a series of chalcogenophene homopolymers of thiophene, selenophene, and tellurophene (B1218086) revealed that increasing the heteroatom size leads to a larger proportion of finely mixed polymer-fullerene domains, which can impact device performance. acs.org
Charge Transport Mechanisms and Carrier Mobility Enhancement
The mechanism of charge transport in selenophene-based materials is closely tied to their molecular packing and electronic structure. The larger p-orbital of the selenium atom, in comparison to sulfur, can facilitate better orbital overlap, which is conducive to charge transport. acs.org Strong intermolecular interactions, such as Se-Se interactions, are believed to arise from the large size and polarizability of selenium orbitals, which can induce strong attraction between polymer chains and facilitate charge transport. nih.gov
In diketopyrrolopyrrole (DPP)-based copolymers, the incorporation of selenophene can lead to a lower Lowest Unoccupied Molecular Orbital (LUMO), which decreases the electron transfer barrier and facilitates more effective electron injection. usq.edu.au Thermal annealing can further optimize the thin film morphology, leading to large-scale crystallite domains with tight molecular packing, which is essential for effective charge transport. usq.edu.au For instance, OFET devices fabricated with a pyridine (B92270) and selenophene-containing DPP-based copolymer (PDPPy-Se) exhibited n-type-dominant performance with an electron mobility as high as 2.22 cm² V⁻¹ s⁻¹. usq.edu.au
Ambipolar charge transport, where both holes and electrons can be transported, is a desirable feature for certain electronic applications. researchgate.net In some selenophene-containing DPP polymers, ambipolar mobilities have been observed, which is rationalized by exceptionally wide conduction bands. researchgate.net
Role of Fused Ring Systems in Stability and Performance
Fused ring systems are a common feature in high-performance organic semiconductors. nih.govresearchgate.net These systems are generally more stable than individual aromatic rings due to their lower-lying Highest Occupied Molecular Orbital (HOMO) energy levels, a result of conjugated resonance stabilization. nih.gov This increased stability is crucial for the operational lifetime of OFETs, particularly under ambient conditions. tcichemicals.comsigmaaldrich.com
The expansion of the π-conjugated system within these fused rings leads to larger intermolecular interactions, which in turn improves charge mobility. tcichemicals.comresearchgate.net For example, the incorporation of a thieno[3,2-b]thiophene (B52689) substructure into acene-based materials results in low-lying HOMO energy levels, contributing to the stability of the materials and their corresponding thin-film transistors. sigmaaldrich.com This allows devices to operate in ambient conditions without significant degradation. sigmaaldrich.com The use of a fused-ring strategy in the donor moiety of organic semiconductors has been shown to drastically change the charge transport properties, in some cases shifting the behavior from n-type to p-type. rsc.org Furthermore, extending the fused aromatic ring system can lead to even more durable and high-performance organic semiconductors. researchgate.netthieme-connect.com
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
Selenophene derivatives, including those related to this compound, are increasingly being explored for their potential in OLEDs and other optoelectronic applications. mdpi.comnih.govconicet.gov.ar The incorporation of selenium into the molecular structure can influence the photophysical and electrochemical properties of the material, often leading to a reduced HOMO-LUMO gap compared to their sulfur-based counterparts. researchgate.net
A recently developed selenium-doping strategy has shown promise for creating highly efficient host materials for OLEDs. wiley.com By synthesizing a novel host molecule, DCz-BSeP, which features two carbazole groups attached to a benzo tcichemicals.comacs.orgselenopheno[2,3-b]pyridine (BSeP) core, researchers demonstrated a significant enhancement in the performance of thermally activated delayed fluorescence (TADF) emitters. wiley.com The introduction of selenium in DCz-BSeP was found to enhance spin-orbit coupling and accelerate the reverse intersystem crossing rate of the TADF emitters, while also improving bipolar transport properties. wiley.com This makes such materials ideal for high-performance, wide-color-gamut TADF-OLEDs with reduced efficiency roll-off. wiley.com The versatility of these selenium-containing host materials is further highlighted by their successful application in phosphorescent OLEDs (Ph-OLEDs) and TADF-sensitized narrowband red fluorescence OLEDs (TSF-OLEDs). wiley.com
Organic Solar Cells (OSCs) and Photovoltaic Applications
The unique electronic properties of selenophene-containing compounds also make them attractive candidates for use in organic solar cells. mdpi.comnih.gov The ability to tune the bandgap and energy levels of these materials through molecular design is a key advantage in optimizing the performance of photovoltaic devices. rsc.org
For instance, a novel near-infrared absorbing fused-ring electron acceptor, STIC, was developed for organic solar cells. rsc.org This molecule incorporates a selenophene-thieno[3,2-b]thiophene-selenophene (ST) unit, which contributes to a narrow bandgap with an absorption edge reaching 940 nm. rsc.org The rigid ST core also provides low reorganization energy, which helps to minimize the open-circuit voltage loss in the solar cell. rsc.org The inclusion of selenium atoms in STIC was found to alter the intermolecular interaction with the polymer donor, leading to the formation of two relatively pure phases that facilitate charge transport. rsc.org A device based on a blend of the polymer PBDB-T and STIC achieved a power conversion efficiency of 9.68%. rsc.org
Furthermore, a heteroheptacene-based nonfullerene acceptor with a highly planar and straight π-conjugated backbone, beneficial for minimizing intermolecular π-π stacking distance and improving charge transport, achieved an impressive power conversion efficiency of 16.05% in a polymer solar cell. nih.gov This highlights the potential of carefully designed selenophene-containing materials to push the boundaries of organic photovoltaic performance. nih.gov
Thin-Film Transistors (TFTs)
Organic thin-film transistors (OTFTs) are fundamental components of flexible and low-cost electronics. The performance of an OTFT is largely dictated by the charge-transport properties of the organic semiconductor used as the active layer. While direct reports on this compound are emerging, extensive research on analogous selenium-containing N-heteroacenes, particularly selenopheno[3,2-b]pyrrole, provides significant insight into their potential. acs.org
The incorporation of selenium into the fused ring structure is known to enhance intermolecular interactions and improve charge carrier mobility compared to sulfur analogues. acs.orgacademie-sciences.fr In studies on donor-acceptor-donor (D-A-D) molecules, where selenopheno[3,2-b]pyrrole acts as the donor, promising hole-transporting properties have been observed. acs.org For instance, small molecules based on a selenopheno[3,2-b]pyrrole donor coupled with a benzothiadiazole acceptor exhibited excellent performance in OTFTs. acs.org These devices showed high hole mobilities (μ), substantial on/off current ratios, and low threshold voltages, which are critical metrics for high-performance transistors. acs.org The replacement of thiophene with selenophene in the molecular backbone generally leads to improved charge transport, attributed to stronger intermolecular Se···Se or Se···N interactions that facilitate a more ordered packing in the thin film state. researchgate.netacs.org
Although some polymers incorporating units like 3,6-dimethylselenopheno[3,2-b]selenophene have shown poor TFT performance due to steric hindrance from side chains, the strategic design of selenophene-based small molecules remains a promising route. researchgate.net The performance of these materials is often enhanced through thermal annealing, which improves the crystallinity and intermolecular ordering of the thin film. nih.gov
Table 1: Performance of Selenopheno[3,2-b]pyrrole-Based Organic Thin-Film Transistors This table presents data for selenopheno[3,2-b]pyrrole, a close analogue of this compound, to illustrate the potential of this class of materials in TFT applications.
| Molecule Name | Donor Unit | Acceptor Unit | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Threshold Voltage (V) | Source |
| BT-2T-2SeP | Selenopheno[3,2-b]pyrrole | Benzothiadiazole | 8.82 × 10⁻³ | ~10⁴ | 0 to -5 | acs.org |
| BT-2Se-2SeP | Selenopheno[3,2-b]pyrrole | Benzothiadiazole | 1.44 × 10⁻² | ~10⁵ | 0 to -5 | acs.org |
| ThDPP-SeP | Selenopheno[3,2-b]pyrrole | Diketopyrrolo[3,4-c]pyrrole | 6.32 × 10⁻³ | - | - | acs.org |
Design of Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) Architectures
The donor-acceptor (D-A) design strategy is a cornerstone of modern organic electronics, enabling precise control over the optoelectronic properties of materials. acs.org By combining electron-donating and electron-accepting moieties within the same molecule, it is possible to tune the HOMO/LUMO energy levels, reduce the bandgap, and induce intramolecular charge transfer (ICT), which is beneficial for applications in transistors and photovoltaics. rsc.org
This compound is an exemplary building block for these architectures. The selenophene part of the fused ring acts as an effective electron donor, while the integrated sp²-hybridized nitrogen atom in the pyridine ring introduces a significant electron-withdrawing effect. nih.gov This intrinsic D-A character can be further amplified by coupling the this compound unit with stronger external acceptor or donor groups.
In D-A-D type small molecules, two donor units flank a central acceptor core. nih.govresearchgate.net Research on related fused pyrrole (B145914) systems demonstrates this principle effectively. For example, molecules have been synthesized using donors like thieno[3,2-b]pyrrole or selenopheno[3,2-b]pyrrole connected to a central acceptor like benzo[c] researchgate.netnih.govscispace.comthiadiazole (BT) or diketopyrrolo[3,4-c]pyrrole (DPP). acs.orgacs.orgresearchgate.net Replacing a thieno[3,2-b]thiophene donor with a chalcogenopheno[3,2-b]pyrrole donor leads to materials with lower band gaps and enhanced charge transport properties. acs.org The introduction of selenium, in particular, often results in stronger ICT and a narrower bandgap. rsc.org The specific linkage and spacer groups (e.g., thiophene, selenophene) between the donor and acceptor units also play a crucial role in determining the molecular geometry (e.g., linear vs. curved) and, consequently, the solid-state packing and device performance. acs.orgresearchgate.net
Table 2: Examples of D-A-D Architectures Based on Selenophene-Containing Donors
| Molecular Architecture | Donor (D) | Acceptor (A) | Key Structural Feature | Resulting Property | Source |
| D-A-D | Selenopheno[3,2-b]pyrrole (SeP) | Thiophene-flanked Benzothiadiazole (BT) | Curved "banana-shaped" molecule | Moderate hole mobility, high on/off ratio in OFETs | acs.org |
| D-A-D | Selenopheno[3,2-b]pyrrole (SeP) | Thiophene-flanked Diketopyrrolo[3,4-c]pyrrole (DPP) | Strong D-A interaction | Lower bandgap compared to thiophene analogue | acs.org |
| A-D-A | Selenopheno[3,2-b]thiophene | Dimesitylborane (B14672257) | Thiophene π-conjugated spacer | Bathochromic shift in absorption compared to cross-conjugated isomer | researchgate.net |
| D-A Polymer | Selenophene (Se) | Diketopyrrolo[3,4-c]pyrrole (DPP) | Alternating copolymer | Strong ICT, low optical bandgap (1.29 eV) | rsc.org |
Supramolecular Assembly and Intermolecular Interactions in Material Design
The arrangement of molecules in the solid state is critical for determining the bulk properties of an organic material, especially for charge transport. Supramolecular assembly, guided by non-covalent intermolecular interactions, dictates the thin-film morphology and the efficiency of electronic communication between adjacent molecules. acs.org The this compound scaffold possesses several features that promote strong and directional intermolecular interactions.
Chalcogen Interactions: The selenium atom is a key player in directing crystal packing. Its large size and polarizability facilitate strong intermolecular Se···Se and Se···N interactions. researchgate.netresearchgate.net These interactions are often shorter and more effective for orbital overlap than the corresponding sulfur interactions, leading to enhanced charge transport pathways. acs.org Studies on related systems have shown that chalcogen-bond interactions between the selenium atom and the nitrogen of a nearby pyrrole ring can induce stronger self-aggregation. acs.org
π-π Stacking: The planar, aromatic nature of the fused ring system allows for significant π-π stacking interactions. acs.org The efficiency of this stacking, and thus the potential for charge hopping between molecules, is influenced by the planarity of the molecular core and the presence of solubilizing alkyl side chains. acs.org
Hydrogen and Halogen Bonding: The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor. academie-sciences.fr In the presence of suitable donor groups (e.g., N-H, O-H), it can form strong hydrogen bonds that create highly ordered, multidimensional supramolecular networks. academie-sciences.fr Similarly, this nitrogen site can act as a Lewis base to form halogen bonds with halogenated molecules, an interaction that is increasingly used in crystal engineering to control solid-state assembly. preprints.org
These varied intermolecular forces provide a powerful toolkit for material design. By chemically modifying the this compound core, scientists can tune the nature and strength of these interactions to control the crystal packing and optimize the material for a specific electronic application. Hirshfeld surface analysis is a computational tool frequently used to visualize and quantify these complex intermolecular contacts in the crystal lattice. researchgate.net
Table 3: Key Intermolecular Interactions in Selenophene- and Pyridine-Based Materials
| Interaction Type | Participating Atoms/Groups | Significance in Material Design | Example System | Source |
| Selenium-Selenium Interaction | Se···Se | Promotes strong intermolecular electronic coupling and charge transport pathways. | Fused Selenophene Heteroacenes | researchgate.net |
| Chalcogen Bonding | Se···N (pyrrolic) | Induces stronger self-aggregation and influences thin-film morphology. | Selenopheno[3,2-b]pyrrole derivatives | acs.org |
| π-π Stacking | Aromatic cores | Facilitates intermolecular charge hopping; crucial for mobility. | N,S,Se-Heteroacenes | acs.org |
| Hydrogen Bonding | N(pyridinic)···H-N, N(pyridinic)···H-O | Directs crystal packing, forms ordered chains or networks. | Selenophenocoumarins | academie-sciences.fr |
| Halogen Bonding | N(pyridinic)···I-C, O(carbonyl)···Br-C | Controls supramolecular self-assembly into defined architectures. | Pyridyl-thiadiazoles, Selenophenocoumarins | academie-sciences.frpreprints.org |
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | This compound |
| BT | Benzo[c] researchgate.netnih.govscispace.comthiadiazole |
| DPP | Diketopyrrolo[3,4-c]pyrrole |
| SeP | Selenopheno[3,2-b]pyrrole |
| BT-2T-2SeP | Diethyl 2,2′-(5,5′-(benzo[c] researchgate.netnih.govscispace.comthiadiazole-4,7-diyl)bis(thiophene-5,2-diyl))bis(4-dodecyl-4H-selenopheno[3,2-b]pyrrole-5-carboxylate) |
| BT-2Se-2SeP | Diethyl 2,2′-(benzo[c] researchgate.netnih.govscispace.comthiadiazole-4,7-diylbis(selenophene-5,2-diyl))bis(4-dodecyl-4H-selenopheno[3,2-b]pyrrole-5-carboxylate) |
| ThDPP-SeP | Donor-acceptor-donor molecule with Selenopheno[3,2-b]pyrrole donor and Diketopyrrolo[3,4-c]pyrrole acceptor |
| PSeDPP | Poly(selenophene-alt-diketopyrrolopyrrole) |
| BSeT1 | Acceptor-donor-acceptor molecule with selenopheno[3,2-b]thiophene donor and dimesitylborane acceptor |
| PmSe | Poly(2,2′-(3,6-dimethylselenopheno[3,2-b]selenophene-2,5-diyl)bis(3-dodecylthiophene)) |
Exploration of Selenopheno 3,2 B Pyridine in Medicinal Chemistry Research
Design Principles for Selenopheno[3,2-b]pyridine as Bioactive Scaffolds
The design of bioactive scaffolds based on the this compound core is rooted in the unique properties of its constituent atoms and fused ring system. The incorporation of a selenium atom, a trace element with known biological relevance, into a pyridine (B92270) framework creates a molecule with distinct electronic and steric characteristics. uni-saarland.deresearchgate.net Pyridine and its derivatives are well-established "privileged structures" in medicinal chemistry, known for their ability to interact with a wide range of biological targets and improve physicochemical properties like water solubility. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically modify the scaffold and its substituents to identify key structural features responsible for a desired biological effect.
For instance, in the context of anticancer activity, SAR studies have revealed that the nature and position of substituents on the this compound ring system significantly impact cytotoxicity. rsc.org The addition of specific functional groups can enhance the compound's ability to bind to target enzymes or receptors, leading to increased potency. For example, the introduction of N-butyramido and N-methylthiopropanamido analogues to a seco-MCBI-benzoselenophene conjugate resulted in significantly higher potency against certain cancer cell lines. rsc.org
The configuration of substituents also plays a critical role. Studies on related steroidal pyrimidines have shown that the stereochemistry at certain positions can dramatically alter the biological activity, highlighting the importance of the three-dimensional arrangement of atoms for effective target interaction. bohrium.com
Investigations into Biological Target Interaction Mechanisms
Understanding how this compound derivatives interact with their biological targets at a molecular level is a key area of research. These investigations often employ a combination of experimental techniques and computational modeling.
Molecular docking studies are frequently used to predict the binding modes of this compound derivatives within the active sites of target proteins. nih.govresearchgate.net These computational models can reveal potential hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity and selectivity of the compound. For example, docking studies have been used to elucidate the binding of this compound derivatives to the active site of enzymes like EGFR kinase, providing insights into their inhibitory mechanism. researchgate.netresearchgate.net
Experimental methods, such as enzyme inhibition assays, provide direct evidence of the interaction between the compound and its target. These assays can determine the potency of inhibition and can help to elucidate the mode of inhibition (e.g., competitive, non-competitive).
Furthermore, studies on the cellular effects of these compounds, such as the induction of apoptosis or the inhibition of cell proliferation, provide a broader understanding of their mechanism of action. uni-saarland.de For example, observing changes in the levels of pro-apoptotic and anti-apoptotic proteins can indicate that a compound triggers programmed cell death. uni-saarland.detandfonline.com
In Vitro Biological Activity Studies (Mechanistic Focus, excluding safety/dosage/clinical data)
The in vitro biological activities of this compound derivatives have been explored across several therapeutic areas, with a focus on understanding their mechanisms of action at a cellular and molecular level.
Antimicrobial Activity (e.g., Antibacterial, Antifungal)
Derivatives of this compound have demonstrated notable antimicrobial properties. Studies have shown that these compounds can exhibit moderate to excellent activity against a range of bacterial and fungal strains. nih.govfrontiersin.org For example, certain synthesized molecules have shown significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species. nih.govresearchgate.nettandfonline.com
The mechanism of antimicrobial action is thought to involve the disruption of essential cellular processes in the microorganisms. The specific structural features of the this compound derivatives, including the nature and position of substituents, play a crucial role in determining their antimicrobial spectrum and potency. nih.gov
| Compound/Derivative | Target Organism | Observed Activity | Reference |
| Selenopheno[2,3-b]pyridine derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Moderate to excellent antibacterial activity | nih.gov |
| Derivative 14f | Bacterial and fungal strains | Potent antibacterial and antifungal performance | nih.gov |
| Selenopheno[2,3-b]pyridine-2-carboxamide derivative 163 | E. coli, C. albicans | Moderate antimicrobial activity | mdpi.com |
Anticancer Activity and Apoptosis Induction Pathways
A significant area of research for this compound derivatives is their potential as anticancer agents. rsc.orgnih.gov These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines. rsc.orgnih.gov
The anticancer mechanism of these derivatives often involves the induction of apoptosis, or programmed cell death. uni-saarland.de Studies have shown that treatment with certain this compound derivatives can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. uni-saarland.decu.edu.tr This shift in the balance of apoptotic regulators ultimately triggers the cell death cascade.
| Compound/Derivative | Cancer Cell Line | Observed Activity | Mechanism | Reference |
| Selenoazo dyes 12a–d | PC-3 (prostate), MG-63 (osteosarcoma) | Superior antiproliferative activity compared to doxorubicin | Cytotoxic | nih.gov |
| seco-MCBI-benzoselenophene conjugates | NCI-N87 (gastric), SK-OV3 (ovarian) | High cytotoxicity | DNA alkylation | rsc.org |
Enzyme Inhibition Studies (e.g., EGFR Inhibitory Activity)
A key molecular target for some this compound derivatives is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation and is often overactive in cancer. researchgate.netresearchgate.net
Inhibition of EGFR kinase activity is a validated strategy in cancer therapy. researchgate.net Studies have demonstrated that certain selenoazo dye derivatives of this compound are potent inhibitors of EGFR. researchgate.netnih.gov The inhibitory activity of these compounds is comparable to that of known EGFR inhibitors, suggesting their potential as targeted anticancer agents. nih.gov Molecular docking studies have further supported these findings by illustrating how these compounds can effectively bind to the ATP-binding site of the EGFR kinase domain. researchgate.netresearchgate.net
| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| Selenoazo dye 12a | EGFR | 0.301 µM | researchgate.netnih.gov |
| Selenoazo dye 12b | EGFR | 0.123 µM | researchgate.netnih.gov |
Antioxidant Properties and Mechanisms
The antioxidant potential of organoselenium compounds is a well-documented area of research, with many studies highlighting their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. researchgate.net Derivatives of selenophenopyridine have been investigated for their antioxidant activities through various in vitro assays, demonstrating their capacity to act as potent free radical scavengers. nih.govajptr.comnih.gov
The mechanisms underlying the antioxidant effects of these compounds are multifaceted. A primary mechanism is their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. ajptr.comnih.gov This activity is often attributed to the selenium atom's ability to donate an electron or a hydrogen atom to neutralize reactive oxygen species (ROS). Studies on related selenopheno[3,2-d]pyrimidines have shown promising free radical scavenging activity, with IC50 values ranging from 12.19 to 91.08 µM in DPPH assays. nih.gov Some pyrrolyl selenolo[2,3-b]pyridine derivatives have exhibited remarkable antioxidant activity, in some cases comparable to the standard antioxidant, ascorbic acid. nih.govajptr.com For instance, a p-tolyl urea (B33335) derivative of pyrrolyl selenolo[2,3-b]pyridine demonstrated a high DPPH scavenging percentage of 80.59%. ajptr.com
Another significant antioxidant mechanism of some organoselenium compounds is their glutathione (B108866) peroxidase (GPx)-like activity. researchgate.net GPx is a crucial endogenous antioxidant enzyme that catalyzes the reduction of harmful peroxides. Certain selenium-containing heterocycles can mimic this activity, thereby protecting cells from oxidative damage. While direct studies on this compound's GPx-like activity are not extensively reported, the broader class of organoselenium compounds is known for this property. researchgate.net The antioxidant capacity of these compounds is also evaluated using methods like the ferric reducing antioxidant power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov
The electrochemical properties of selenophenes, as determined by techniques like cyclic voltammetry, further support their antioxidant potential by demonstrating their ability to undergo oxidation, a key process in neutralizing oxidizing agents like peroxyradicals. researchgate.net
Table 1: Antioxidant Activity of Selected Selenophenopyridine Derivatives
| Compound/Derivative Class | Assay | Activity/Finding | Reference |
|---|---|---|---|
| Pyrrolyl selenolo[2,3-b]pyridine derivatives | DPPH Scavenging | Remarkable activity, comparable to ascorbic acid. p-tolyl urea derivative showed 80.59% scavenging. | nih.govajptr.com |
| Selenopheno[3,2-d]pyrimidine derivatives | DPPH Scavenging | IC50 values ranged from 12.19 to 91.08 µM. | nih.gov |
| Selenophenes and their aminocarbonitrile derivatives | Cyclic Voltammetry | Presence of antiperoxyradical activity. | researchgate.net |
| Spirodiazaselenurane | Glutathione Peroxidase (GPx) Mimetic Activity | Tellurium counterparts were more effective, but selenium compounds also showed activity. | researchgate.net |
Anti-inflammatory, Antinociceptive, and Anticonvulsant Potentials
Building on their antioxidant properties, organoselenium compounds, including the broader class of selenophenes, have been explored for their potential therapeutic effects in inflammatory conditions, pain, and seizure disorders. researchgate.netnih.govnih.gov Chronic inflammation is closely linked to oxidative stress, and the ability of these compounds to scavenge ROS contributes to their anti-inflammatory effects. researchgate.netnih.govmdpi.comresearchgate.net
Anti-inflammatory and Antinociceptive Activities:
Research has indicated that various selenium-containing heterocycles possess anti-inflammatory and analgesic (antinociceptive) properties. ajptr.comresearchgate.net For example, derivatives of selenolo[2,3-c]pyridazine have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug, Indomethacin. ajptr.com The antinociceptive effects of organoselenium compounds have also been demonstrated in various studies. nih.gov While specific studies on this compound are limited, the general class of selenophenes has been recognized for its anti-inflammatory and antinociceptive potential. nih.gov The mechanism of action is thought to involve the modulation of inflammatory pathways, which may be linked to their antioxidant capacity. researchgate.netnih.gov
Anticonvulsant Potential:
The central nervous system is particularly vulnerable to oxidative damage, and there is a growing body of evidence suggesting a link between oxidative stress and epilepsy. This has led to the investigation of antioxidant compounds as potential anticonvulsants. Organoselenium compounds have shown promise in this area. researchgate.netnih.govnih.gov Studies on 3-alkynyl selenophene (B38918), for instance, have demonstrated both anticonvulsant and antioxidant effects in animal models of seizures. nih.gov The anticonvulsant action of these compounds is often associated with their ability to counteract oxidative stress induced by seizures. nih.gov Some research suggests the involvement of GABAergic and glutamatergic systems in the anticonvulsant activity of certain selenophenes. While direct evidence for the anticonvulsant activity of this compound is not widely available, the established properties of related selenophenes provide a strong rationale for its investigation in this context. nih.gov
Table 2: Reported Pharmacological Potentials of Related Selenium Heterocycles
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Selenolo[2,3-c]pyridazine derivatives | Anti-inflammatory, Analgesic | Activity comparable to Indomethacin. | ajptr.com |
| 3-Alkynyl selenophene | Anticonvulsant, Antioxidant | Demonstrated effects in a pilocarpine (B147212) model of seizures in rats. | nih.gov |
| General Organoselenium Compounds | Anti-inflammatory, Antinociceptive, Anticonvulsant | Widely reported pharmacological properties. | researchgate.netnih.gov |
| Selenophenes | Anti-inflammatory, Antinociceptive, Anticonvulsant | Recognized as a pivotal constituent in some biologically active compounds with these properties. | nih.gov |
Comparison with Sulfur Analogues in Medicinal Contexts
The bioisosteric replacement of sulfur with selenium is a common strategy in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of a lead compound. nih.govnih.govnih.gov Thieno[3,2-b]pyridine (B153574), the sulfur analogue of this compound, serves as an important benchmark for comparison. The differences in the physicochemical properties of sulfur and selenium, such as atomic size, electronegativity, and polarizability, can lead to significant changes in biological activity.
Selenium is larger and more polarizable than sulfur, which can influence how a molecule interacts with its biological target. The replacement of sulfur with selenium can affect a compound's lipophilicity, metabolic stability, and binding affinity to enzymes and receptors. nih.gov In some cases, this substitution can lead to enhanced biological activity. For example, in a series of tryptophan 2,3-dioxygenase inhibitors, chalcogen isosteric replacements, including selenium for sulfur, did not disrupt the on-target activity but did modulate lipophilicity, toxicity, and stability profiles. nih.gov
In the context of antimicrobial activity, the replacement of sulfur with selenium in certain heterocyclic scaffolds has been shown to introduce or enhance antifungal and antibacterial properties where the sulfur analogue was inactive. nih.gov This suggests that selenium can confer unique biological activities not present in its sulfur counterparts. Similarly, some selenium-containing molecules have been found to be more potent antithyroid drugs compared to their sulfur analogues.
Conversely, the increased reactivity of the carbon-selenium bond compared to the carbon-sulfur bond can sometimes lead to lower metabolic stability. However, this enhanced reactivity can also be advantageous, as seen in the superior glutathione peroxidase-like activity of some seleno-compounds compared to their thio-analogs. researchgate.net In a study on thiosemicarbazones, the isosteric replacement of sulfur with selenium in created a selenosemicarbazone with potentiated anticancer efficacy. nih.gov
While direct comparative studies between specifically substituted this compound and thieno[3,2-b]pyridine derivatives are not extensively documented in the public domain, the principles of bioisosterism suggest that such comparisons would be a valuable area of research. The findings from other classes of heterocyclic compounds indicate that the selenium analogues could offer advantages in terms of potency, selectivity, or mechanism of action. nih.govnih.govnih.gov
Table 3: General Comparison of Sulfur vs. Selenium Bioisosteres in Medicinal Chemistry
| Property | Sulfur Analogue (Thiophene-based) | Selenium Analogue (Selenophene-based) | Reference |
|---|---|---|---|
| Atomic Size | Smaller | Larger | |
| Polarizability | Lower | Higher | |
| Redox Potential | Higher | Lower | |
| Biological Activity | Often active, but potency can vary. | Can lead to modulated or enhanced activity. In some cases, introduces new bioactivities. | nih.govnih.govnih.gov |
| Metabolic Stability | Generally more stable C-S bond. | C-Se bond can be more susceptible to metabolism. | nih.gov |
| Antimicrobial Activity | May be active. | Replacement of S with Se can introduce or enhance activity. | nih.gov |
| Anticancer Efficacy | Can be effective. | Isosteric replacement has led to potentiated efficacy in some classes. | nih.gov |
Role of Selenopheno 3,2 B Pyridine in Catalysis and Reaction Development
Selenopheno[3,2-b]pyridine as Ligands in Coordination Chemistry
The scientific literature does not currently provide specific examples of this compound being utilized as a ligand in coordination chemistry for catalytic applications. While selenophenes, in general, are known to act as ligands, and studies have been conducted on the coordination chemistry of the isomeric selenopheno[2,3-b]pyridine, dedicated research on the catalytic activity of this compound-metal complexes is not available in the reviewed sources.
Participation in Organocatalysis and Reaction Acceleration
There is no available research data to suggest the participation of this compound in organocatalysis or its use for reaction acceleration. The field of organocatalysis typically requires specific functional groups that can engage in non-covalent interactions to facilitate chemical transformations, and the application of the this compound scaffold in this context has not been reported.
Applications in Advanced Organic Synthesis as Building Blocks
While the broader family of selenophenes and their fused derivatives are recognized as valuable building blocks for the synthesis of functional organic materials, specific applications of this compound as a foundational unit in advanced organic synthesis are not well-documented. researchgate.net Research in this area has more prominently featured related structures like selenopheno[3,2-b]thiophenes and selenopheno[2,3-b]pyridines for creating materials with desirable electronic and photophysical properties. researchgate.net For instance, the general class of selenophenes can be functionalized and used in cross-coupling reactions to build more complex molecules. nih.gov However, detailed synthetic pathways starting from or extensively employing the this compound core are not described in the available literature.
Emerging Research Frontiers and Future Perspectives for Selenopheno 3,2 B Pyridine
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
A primary focus of current research is the development of more efficient and selective methods for synthesizing the selenopheno[3,2-b]pyridine core and its derivatives. Traditional methods can be cumbersome, often requiring multiple steps and harsh conditions. Modern synthetic strategies aim to overcome these limitations. For the isomeric selenopheno[2,3-b]pyridines, researchers have successfully employed green chemistry approaches such as one-pot multicomponent systems in solvent-free, microwave-irradiated environments, achieving excellent yields of 89% to 94%. nih.govfrontiersin.org Another eco-friendly approach utilizes sodium hydroselenide (NaHSe) in place of more toxic reagents like hydrogen selenide (B1212193). nih.gov
Furthermore, electrophilic cyclization has proven to be an effective strategy for constructing related fused systems. For instance, the reaction of ethynylthiophenes with selenium halides provides an efficient route to selenopheno[3,2-b]thiophenes. researchgate.net Similarly, iron(III)-promoted intramolecular cascade cyclization of 1,3-diynes with dialkyl diselenides has been used to create selenophene-fused quinolines. chim.it The adaptation and refinement of these modern techniques—including transition-metal-free reactions, nanocatalysis, and flow chemistry—are anticipated to provide more direct, high-yielding, and regioselective pathways to the this compound scaffold, which is crucial for enabling broader exploration of its properties and applications.
Exploration of this compound in Emerging Materials Technologies
The incorporation of selenium into π-conjugated systems is a promising strategy for developing advanced organic electronic materials. acs.org Selenophene-containing semiconductors often exhibit superior properties compared to their sulfur analogues, including narrower band gaps and stronger intermolecular Se-Se interactions that facilitate better solid-state packing and charge transport. acs.org Consequently, selenophenes are actively being investigated for use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mdpi.com
While research on this compound itself is nascent, studies on closely related analogues highlight the potential of this structural motif. The replacement of thiophene (B33073) with selenophene (B38918) has been shown to improve device performance in many cases. acs.org For example, small molecules based on selenopheno[3,2-b]pyrrole , a close structural analogue, have been synthesized and evaluated in OFETs for the first time. acs.org These materials demonstrated promising hole mobilities and high on/off current ratios, underscoring the potential of the selenopheno[3,2-b] core. acs.org Likewise, organic semiconductors based on selenopheno[3,2-b]selenophene have shown high crystallinity and p-channel characteristics with charge carrier mobilities reaching up to 0.38 cm² V⁻¹ s⁻¹. researchgate.net These findings strongly suggest that this compound and its derivatives are promising candidates for novel semiconducting materials, where the pyridine (B92270) nitrogen could be used to fine-tune electronic properties, solubility, and molecular organization.
Table 1: OFET Performance of Materials Based on Selenopheno[3,2-b] Analogues
| Compound/Moiety | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
|---|---|---|---|
| BT-2T-2SeP (contains Selenopheno[3,2-b]pyrrole) | 8.82 × 10⁻³ | ~10⁴ | acs.org |
| BT-2Se-2SeP (contains Selenopheno[3,2-b]pyrrole) | 1.44 × 10⁻² | ~10⁵ | acs.org |
| 2,5-bis((E)-4-octylstyryl) selenopheno[3,2-b]selenophene | 0.38 | Not Specified | researchgate.net |
This table is interactive. Click on the headers to sort.
Advanced Computational Modeling for Predictive Design of this compound Analogues
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel functional molecules. For heterocyclic systems like this compound, methods such as Density Functional Theory (DFT) are crucial for predicting molecular geometries, electronic structures, and chemical reactivity descriptors before undertaking complex and costly synthesis. nih.govpatrinum.chnih.gov Such calculations have been effectively used for the related selenopheno[2,3-b]pyridine isomer, where DFT results helped to rationalize biological activity assessments. nih.govpatrinum.chnih.govpatrinum.ch
Molecular docking simulations are another powerful computational technique, particularly for predicting how these molecules might interact with biological targets. nih.gov For instance, molecular modelling of thieno[2,3-b]pyridine (B153569) analogues, which are structurally similar to selenopheno[3,2-b]pyridines, has been used to identify potential enzyme inhibitors and guide the design of new anticancer agents. rsc.org A virtual screen using a docking model led to the identification of four compounds with enhanced specificity, demonstrating the predictive power of these in silico methods. rsc.org The application of these advanced computational models to this compound analogues will enable the rational, predictive design of new molecules with tailored electronic, optical, or biological properties, thereby saving resources and guiding synthetic efforts toward the most promising candidates.
Interdisciplinary Research Integrating this compound with Nanoscience
The convergence of materials chemistry and nanoscience opens up new avenues for the application of this compound. One area of integration is in nanocatalysis. The synthesis of complex heterocycles can often be improved by using metallic nanoparticles as catalysts. For example, CuO nanoparticles have been used in the one-pot synthesis of selenophenes, and ultrafine Ag-Pd bimetallic nanoparticles supported on reduced graphene oxide (rGO) have been employed as reusable catalysts for synthetic transformations. mdpi.comresearchgate.net Future research could explore similar nanocatalytic systems to enhance the efficiency and sustainability of this compound synthesis.
A second major intersection lies in the development of nanostructured organic electronic devices. The performance of materials in OFETs and solar cells is highly dependent on their organization at the nanoscale. This compound-based polymers or small molecules could be integrated into nanostructures, such as nanofibers, nanowires, or bulk heterojunctions with fullerene derivatives or other nano-acceptors, to optimize charge separation and transport. The unique properties of the this compound core could be leveraged to control self-assembly and film morphology, making it a valuable component for the bottom-up construction of functional nanoscale devices.
Strategic Derivatization for Tailored Performance in Specific Applications
The functionalization of the core this compound structure is a key strategy for tuning its physicochemical properties and tailoring its performance for specific applications. The aromatic scaffold allows for the introduction of a wide range of substituents through established chemical reactions. For the isomeric selenopheno[2,3-b]pyridine system, derivatization has been used to synthesize novel azo dyes by reacting the core molecule with diazonium salts. nih.gov
Modern cross-coupling reactions offer vast possibilities for structural diversification. Palladium-catalyzed reactions such as Sonogashira, Suzuki, and Heck couplings have been successfully applied to halogenated selenophene-fused quinolines, allowing for the attachment of various aryl and alkynyl groups. researchgate.net A similar strategy could be applied to a halogenated this compound intermediate. For example, a bromo-substituted derivative could undergo a Suzuki coupling to introduce new aryl groups, thereby modifying the molecule's conjugation length, electronic properties, and solubility. mdpi.com This strategic derivatization is essential for optimizing molecules for applications ranging from medicinal agents, where specific protein interactions are required, to organic semiconductors, where tuning HOMO/LUMO energy levels is critical for device efficiency. nih.govresearchgate.net
Addressing Challenges in Stability and Scalability for this compound Compounds
Despite the promising outlook, the widespread application of this compound and its derivatives faces significant challenges, primarily related to stability and scalability. The synthesis of selenium-containing heterocycles can be complex, often involving multiple steps and the use of toxic or hazardous reagents, which complicates large-scale production. academie-sciences.fr The development of robust, high-yield, and cost-effective synthetic routes that are amenable to scale-up is a critical hurdle that must be overcome for these compounds to be viable in commercial applications like organic electronics.
Furthermore, the long-term stability of organic electronic materials is a major concern. While fused aromatic systems tend to be relatively stable, some pyrrole-based heterocycles (related nitrogen-containing rings) can exhibit lower stability under ambient conditions. nih.gov Therefore, thorough investigation into the chemical, thermal, and photostability of this compound derivatives is necessary. Future research must focus not only on designing high-performance molecules but also on ensuring they possess the requisite stability for practical applications, potentially through strategic derivatization or encapsulation techniques. Addressing these dual challenges of stability and scalability will be paramount to realizing the full technological potential of the this compound class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
